ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide, CAS 60117-35-3) is a specialized, heterobifunctional protein crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide [1]. Unlike many conventional water-soluble crosslinkers, ANB-NOS is highly lipophilic and membrane-permeable, making it specifically suited for intracellular and intramembrane conjugations. The molecule possesses a rigid spacer arm of exactly 7.7 Å, which provides tight spatial resolution for mapping protein interfaces [2]. Furthermore, the presence of the nitro group on the phenyl azide ring shifts its photoactivation wavelength to the 320–350 nm range, allowing researchers to trigger cross-linking without subjecting sensitive biomolecules to the damaging short-wave UV light typically required for standard aryl azides[1]. For procurement, ANB-NOS is selected when structural rigidity, cell permeability, and UV-safe photoactivation are required.
Substituting ANB-NOS with common in-class alternatives frequently leads to assay failure or loss of spatial resolution. Replacing it with its water-soluble analog, Sulfo-SANPAH, eliminates the ability to capture intracellular protein interactions, as the sulfonated substitute cannot cross the lipid bilayer. Similarly, utilizing standard, non-nitrated phenyl azide crosslinkers forces the use of 250–280 nm UV light for activation, which directly overlaps with the absorption spectra of aromatic amino acids and nucleic acids, causing severe phototoxicity and sample degradation . Finally, substituting ANB-NOS with flexible, homobifunctional crosslinkers like DSS (11.4 Å) compromises mapping precision; the added flexibility allows the crosslinker to reach and covalently bind adjacent, non-target subunits, generating false-positive interaction data that a rigid 7.7 Å spacer strictly prevents [1].
When targeting intracellular or intramembrane protein complexes, the lipophilicity of the crosslinker dictates success. ANB-NOS is uncharged and highly membrane-permeable when introduced via a DMSO or DMF carrier, allowing it to freely enter intact cells to capture native intracellular signaling partners . In direct contrast, its sulfonated counterpart, Sulfo-SANPAH, is strictly membrane-impermeable and restricts cross-linking entirely to cell-surface proteins[1]. This binary difference dictates procurement: ANB-NOS must be selected for any protocol requiring the stabilization of internal cellular complexes prior to lysis.
| Evidence Dimension | Cellular Penetration and Target Access |
| Target Compound Data | ANB-NOS: Membrane-permeable (captures intracellular targets) |
| Comparator Or Baseline | Sulfo-SANPAH: Membrane-impermeable (restricted to cell surface) |
| Quantified Difference | Complete access to intracellular domains vs. 0% intracellular penetration |
| Conditions | Intact cell cross-linking protocols |
Buyers must procure ANB-NOS over Sulfo-SANPAH if the assay requires mapping intracellular protein-protein interactions without disrupting the cell membrane.
The rigidity and length of a crosslinker's spacer arm directly control the precision of binding site identification. In a comparative study mapping the BIO-1494 ligand to the integrin α4β1 receptor, ANB-NOS utilized its rigid 7.7 Å spacer to exclusively and specifically label the β1 chain at residues 130–146 [1]. Conversely, when the flexible homobifunctional crosslinker DSS (11.4 Å spacer) was used, the added reach and flexibility resulted in non-specific modification of both the α4 and β1 chains [1]. This demonstrates that ANB-NOS prevents artifactual cross-linking of adjacent subunits.
| Evidence Dimension | Cross-linking Specificity (Subunit Labeling) |
| Target Compound Data | ANB-NOS (Rigid 7.7 Å): Exclusively labeled the target β1 chain |
| Comparator Or Baseline | DSS (Flexible 11.4 Å): Non-specifically labeled both α4 and β1 chains |
| Quantified Difference | Single-subunit specificity vs. multi-subunit artifactual binding |
| Conditions | Integrin α4β1 complex cross-linking with BIO-1494 ligand |
Procuring a rigid, short-arm crosslinker like ANB-NOS is critical for structural biologists who need to identify exact binding interfaces without false-positive adjacent labeling.
Standard phenyl azide crosslinkers require intense, short-wave UV irradiation (250–280 nm) to form the reactive nitrene intermediate, a wavelength range that directly overlaps with the absorption maxima of proteins and nucleic acids, causing rapid photodamage . ANB-NOS incorporates a nitro group on the phenyl azide ring, which induces a significant red-shift in its activation energy [1]. Consequently, ANB-NOS achieves optimal photolysis at 320–350 nm (long-wave UV). This ~70 nm shift safely bypasses the destructive absorption range of biological macromolecules, preserving sample integrity during the cross-linking process.
| Evidence Dimension | Optimal Photoactivation Wavelength |
| Target Compound Data | ANB-NOS: 320–350 nm (Long-wave UV) |
| Comparator Or Baseline | Standard non-nitrated phenyl azides: 250–280 nm (Short-wave UV) |
| Quantified Difference | ~70 nm red-shift, eliminating overlap with 260/280 nm biomolecule absorption |
| Conditions | In vitro and in vivo photochemical activation |
Selecting ANB-NOS prevents UV-induced degradation of sensitive protein or nucleic acid targets, ensuring high-yield, reproducible bioconjugation.
Because ANB-NOS is uncharged and highly lipophilic, it is utilized for capturing transient PPIs inside living cells. Researchers can introduce the crosslinker via a DMSO/DMF vehicle to penetrate the cell membrane, allowing the NHS ester to anchor to a primary amine on a target protein in the dark. Subsequent exposure to 320-350 nm UV light covalently traps the interacting partners in their native intracellular environment prior to cell lysis .
For structural biology and drug discovery workflows requiring the exact identification of ligand binding sites, the rigid 7.7 Å spacer arm of ANB-NOS provides necessary spatial resolution. It ensures that the photoactivated nitrene group only reacts with amino acids in the immediate binding pocket, preventing the artifactual cross-linking of adjacent receptor subunits that frequently occurs with longer, flexible linkers like DSS [1].
In the synthesis of antibody-drug conjugates (ADCs) or the conjugation of UV-sensitive enzymes, standard short-wave UV crosslinking causes unacceptable target degradation. ANB-NOS is selected in these manufacturing workflows because its nitro-shifted activation (320-350 nm) preserves the structural integrity and biological activity of the conjugated macromolecules[2].
Irritant